![molecular formula C9H11Cl2N B1676116 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride CAS No. 85278-24-6](/img/structure/B1676116.png)
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride
Overview
Description
“3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” is a chemical compound with the molecular formula C9H11Cl2N . It’s a versatile material used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” consists of a phenyl group attached to a prop-2-en-1-amine group with a chlorine atom . The exact mass of the molecule is 167.0501770 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-phenylprop-2-en-1-amine hydrochloride” include a molecular weight of 206.11 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 and a topological polar surface area of 26 Ų .Scientific Research Applications
Decomposition Studies
The compound 3-chloro-1-phenylprop-2-en-1-one, which is closely related to 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride, has been studied for its decomposition under long-term storage . It was found that the compound slowly decomposes, releasing HCl and forming a brown solid . This research provides valuable insights into the stability and storage conditions of similar compounds, including 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride.
Inhibition of Monoamine Oxidase-B (MAO-B)
MDL-72274 HCl is a potent inhibitor of both MAO-B and Semicarbazide-Sensitive Amine Oxidase (SSAO), with a 190-fold lower affinity for Monoamine Oxidase-A (MAO-A) . In clinical studies, oral doses as low as 100 micrograms produced substantial inhibition of platelet MAO-B .
Treatment of Parkinson’s Disease
MDL-72274 HCl has been identified as a potential treatment for Parkinson’s disease . It has been shown to produce statistically significant reductions in the Unified Parkinson’s Disease Rating Scale when given daily for 28 days to Parkinson’s patients treated with L-dopa .
Neuroprotection
MAO-B inhibitors, such as MDL-72274 HCl, offer the potential of being neuroprotective in Parkinson’s Disease and other neurodegenerative disorders . This suggests that MDL-72274 HCl could have broader applications in the treatment of a range of neurological conditions.
Induction of Apoptosis in Transformed Hematopoietic Cells
MDL-72274 HCl has been found to selectively induce apoptosis of transformed hematopoietic cells through lysosomotropic effects . This suggests potential applications in the treatment of certain types of cancer.
Inhibition of Polyamine Oxidase
MDL-72274 HCl is a selective inhibitor of SSAO . It reduces the levels of putrescine and spermidine and induces the accumulation of N1-acetylated spermidine . This could have implications for the regulation of intracellular polyamine pools, which are implicated in a range of cellular processes.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-phenylprop-2-en-1-amine hydrochloride (MDL-72274 HCl) is the enzyme Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine.
Mode of Action
MDL-72274 HCl acts as a potent inhibitor of both Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) . It has a 190-fold lower affinity for Monoamine Oxidase A (MAO-A) . By inhibiting these enzymes, MDL-72274 HCl prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain.
Biochemical Pathways
The inhibition of Dopamine β-hydroxylase by MDL-72274 HCl affects the catecholamine biosynthesis pathway . This results in an increase in dopamine levels and a decrease in norepinephrine levels. The inhibition of MAO-B and SSAO also impacts the monoamine neurotransmitter pathways , leading to increased levels of dopamine, norepinephrine, and serotonin in the brain .
Result of Action
The inhibition of MAO-B and SSAO by MDL-72274 HCl leads to increased levels of monoamine neurotransmitters in the brain. This can result in improved mood and reduced symptoms in conditions such as depression and Parkinson’s disease .
Action Environment
The action of MDL-72274 HCl can be influenced by various environmental factors For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound.
properties
IUPAC Name |
(E)-3-chloro-2-phenylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H/b9-6-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZCVSJFUUXGT-BORNJIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Cl)/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-phenylprop-2-en-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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